2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid
Overview
Description
2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H8N2O2S. It is known for its unique structure, which combines an imidazole ring with a thiazole ring, making it a compound of interest in various scientific fields .
Mechanism of Action
Target of Action
The primary target of 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid is QcrB , a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .
Mode of Action
The compound interacts with its target, QcrB, leading to disruption of the electron transport chain. This interaction results in the inhibition of the mycobacterial cytochrome bcc-aa3 super complex .
Biochemical Pathways
The affected pathway is the electron transport chain in mycobacteria. By inhibiting QcrB, the compound disrupts this pathway, leading to downstream effects that include the cessation of essential cellular processes .
Pharmacokinetics
The compound has been shown to have good drug exposure in mice, with an AUC (0-24h) >11,700 ng·hr/mL and a >24 hr half-life . It was tolerable at >500 mg/kg in mice . The in vitro ADME properties (protein binding, CaCo-2, human microsomal stability and CYP450 inhibition) were determined for an outstanding compound of the series, ND-11543 .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of the mycobacterial cytochrome bcc-aa3 super complex, leading to the disruption of the electron transport chain. This results in the cessation of essential cellular processes .
Action Environment
The compound is stable at room temperature . It decomposes under high temperature and acidic conditions . Its action, efficacy, and stability can be influenced by environmental factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
It is known that this compound has shown potent activity in vitro and is known to target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .
Cellular Effects
Preliminary studies suggest that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with the QcrB component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is carried out in a multistage system with continuous flow, without the isolation of intermediate compounds . The reaction conditions often include the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the continuous flow method mentioned above can be adapted for large-scale production, ensuring efficiency and consistency in the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and thiazole rings.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole-5-carboxamide: This compound shares a similar core structure but differs in its functional groups and specific applications.
4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid: Another compound with a similar thiazole ring but different substituents and properties.
Uniqueness: 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid is unique due to its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. Its potential as an anti-tuberculosis agent further distinguishes it from other similar compounds .
Properties
IUPAC Name |
2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-4-5(2)13-8-9-3-6(7(11)12)10(4)8/h3H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIYPNSNIFYHLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=C(N12)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216746 | |
Record name | 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301216746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007875-84-4 | |
Record name | 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007875-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301216746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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